Imidazole-d4

Vue d'ensemble

Description

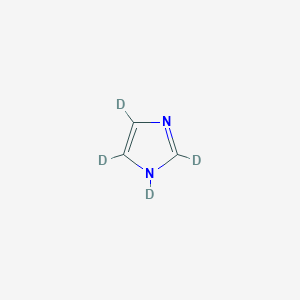

Imidazole-d4 is a deuterated form of imidazole, where four hydrogen atoms are replaced by deuterium. Imidazole itself is a five-membered planar ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is highly significant in various fields due to its unique chemical properties and biological activities. The deuterated form, this compound, is particularly useful in nuclear magnetic resonance (NMR) spectroscopy as it provides clearer signals by reducing background noise.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Imidazole-d4 typically involves the deuteration of imidazole. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and solvents to achieve high yields of the deuterated product. The reaction conditions are optimized to ensure the efficient exchange of hydrogen with deuterium.

Analyse Des Réactions Chimiques

Alkylation Reactions

Imidazole-d4 undergoes N-alkylation to form deuterated ionic liquids, critical in NMR spectroscopy and catalysis. For example:

-

Synthesis of 1-ethylimidazole-d8 : Reaction with ethyl iodide-d5 (C₂D₅I) under mild conditions yields 1-ethylimidazole-d8, a precursor for deuterated cellulose solvents like EMIM-OAc-d14 .

-

1-Butylimidazole-d12 synthesis : Similar treatment with butyl iodide-d9 produces 1-butylimidazole-d12, used in deuterated ionic liquids (BMIM-OAc-d18) .

Reaction Conditions :

| Reaction | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Ethylation of this compound | C₂D₅I, base | 25°C | 24 h | >90% |

| Butylation of this compound | C₄D₉I, DMF | 60°C | 48 h | 85–88% |

Deuterium substitution at the N–H position reduces the basicity of the imidazole ring, slowing proton/deuteron exchange rates compared to non-deuterated analogs .

Acylation Reactions

This compound participates in N-acylation with acyl chlorides or anhydrides. For instance, reaction with acetyl chloride-d3 forms N-acetylthis compound, a reagent in peptide synthesis. Kinetic studies reveal a deuterium kinetic isotope effect (DKIE) of 2.1–3.0 for acylation, attributed to slower C–D bond cleavage in transition states .

Coordination Chemistry

This compound acts as a ligand in metal complexes, with deuterium substitution influencing binding constants. For example:

-

Ruthenium complexes : this compound forms stable Ru(II) complexes (e.g.,

Applications De Recherche Scientifique

Medicinal Chemistry

Imidazole derivatives, including imidazole-d4, are recognized for their biological activities. They serve as scaffolds in the development of pharmacologically active compounds. The unique properties of imidazole allow it to interact with various biological targets, making it a crucial component in drug design.

Anticancer Activity

Research has shown that imidazole derivatives exhibit potent anticancer properties. For instance, several studies have synthesized new imidazole compounds that demonstrate significant cytotoxicity against various cancer cell lines:

- Case Study 1 : A study evaluated the anticancer activity of a series of imidazole derivatives against human cancer cell lines. Compound C14 showed an IC50 value of 0.38 μM against MCF-7 breast cancer cells, indicating strong potential as an anticancer agent due to its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β) .

- Case Study 2 : Another investigation focused on the synthesis of imidazole derivatives that inhibited focal adhesion kinase (FAK). Compound C3 demonstrated an IC50 of 50 μM against several cancer cell lines, showcasing its effectiveness in targeting specific cancer pathways .

Antimicrobial Properties

This compound also plays a role in developing antimicrobial agents. Its structure allows for interaction with microbial enzymes and proteins:

- Case Study 3 : Research highlighted the antimicrobial activity of novel imidazole compounds that disrupt DNA double-strand helices, effectively inhibiting bacterial growth. This mechanism is crucial for developing new antibiotics .

Material Science

This compound is utilized in material science, particularly in the synthesis of conductive materials and polymers.

Proton-Conductive Materials

This compound has been studied for its role in enhancing proton conductivity in metal-organic frameworks (MOFs):

- Case Study 4 : A study demonstrated that incorporating this compound into MOFs significantly improved their proton conductivity through a proton-hopping mechanism. This finding suggests potential applications in fuel cells and other electrochemical devices .

Epoxy Resins

The compound is also employed as a curing agent in epoxy resin formulations:

- Case Study 5 : Research indicated that this compound modified layered double hydroxides (LDH) could enhance the curing process of epoxy resins. The presence of imidazole facilitated better cross-linking and improved thermal stability .

Synthesis Applications

This compound serves as a precursor in synthesizing other functionalized compounds:

- Synthesis Example : It can be reacted with ethyl iodide-d5 to produce 1-ethylimidazole-d8, showcasing its utility in creating deuterated derivatives for further research applications .

Summary Table

Mécanisme D'action

The mechanism of action of Imidazole-d4 is similar to that of imidazole. It acts by interacting with various molecular targets, including enzymes and receptors. The deuterium atoms in this compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This property is particularly useful in studying reaction mechanisms and enzyme kinetics.

Comparaison Avec Des Composés Similaires

Imidazole: The non-deuterated form, widely used in various applications.

Triazole: Another nitrogen-containing heterocycle with similar chemical properties but higher specificity for certain biological targets.

Pyrazole: Similar to imidazole but with adjacent nitrogen atoms, used in pharmaceuticals and agrochemicals.

Uniqueness: Imidazole-d4 is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and kinetic studies. The presence of deuterium atoms reduces background noise in NMR spectra, allowing for clearer and more accurate analysis of molecular structures.

Activité Biologique

Imidazole-d4 is a deuterated form of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

This compound retains the core structure of imidazole with the substitution of hydrogen atoms by deuterium, enhancing its stability and metabolic tracking in biological systems. The synthesis of this compound typically involves deuteration processes that can be achieved through various methods, including:

- Chemical Deuteration : Utilizing deuterated solvents or reagents during the synthesis.

- Catalytic Methods : Employing catalysts that facilitate the incorporation of deuterium into the imidazole ring.

2. Biological Activities

Imidazole derivatives, including this compound, exhibit a wide range of biological activities:

- Antimicrobial Activity : Research indicates that imidazole derivatives possess significant antibacterial properties. For instance, novel imidazole derivatives have shown effectiveness against various bacterial strains, demonstrating potential as antimicrobial agents .

- Antifungal Properties : Studies have reported that imidazole-based compounds exhibit antifungal activity, particularly against pathogens like Magnaporthe oryzae. The structure-activity relationship (SAR) studies suggest that modifications in the imidazole structure can enhance antifungal efficacy .

- Anticancer Potential : Some imidazole derivatives are being explored for their anticancer properties. They may act by inhibiting critical pathways involved in tumor growth and metastasis .

The mechanisms through which this compound and its derivatives exert their biological effects include:

- Enzyme Inhibition : Many imidazoles act as inhibitors of specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : Imidazoles can interact with various receptors, including imidazoline receptors, which are implicated in regulating physiological functions such as blood pressure and glucose metabolism .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized two novel imidazole derivatives and evaluated their antimicrobial activity against several bacterial strains. The results indicated a promising antibacterial effect, particularly against Escherichia coli and Staphylococcus aureus, with one derivative showing a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .

Case Study 2: Antifungal Activity

In another investigation, a series of indole-imidazole conjugates were synthesized to assess their antifungal properties against M. oryzae. The study found that specific structural modifications enhanced antifungal activity, indicating the importance of the imidazole moiety in binding to fungal targets .

5. Data Table: Biological Activities of Imidazole Derivatives

Propriétés

IUPAC Name |

1,2,4,5-tetradeuterioimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXXELZNTBOGNW-MSWVZFBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=N1)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470780 | |

| Record name | Imidazole-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6923-01-9 | |

| Record name | Imidazole-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6923-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.